

solubility and thermal properties of aniline formaldehyde

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Compound of Interest

Compound Name: Aniline;formaldehyde

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An in-depth technical guide on the core solubility and thermal properties of aniline formaldehyde resins, designed for researchers, scientists, and drug development professionals.

Introduction to Aniline Formaldehyde Resins

Aniline formaldehyde resins are thermosetting polymers formed through the condensation polymerization of aniline and formaldehyde.[1][2] The reaction is typically catalyzed by an acid, leading to the formation of methylene bridges that connect the aniline units.[2][3] This process results in a cross-linked, three-dimensional network structure, which imparts characteristics such as hardness, thermal stability, and chemical resistance to the resin.[1][4] These polymers are part of the larger class of amino resins and are noted for their good thermal, mechanical, and electrical insulating properties.[5][6] The final properties of the resin can be tailored by adjusting the molar ratio of aniline to formaldehyde and the specific synthesis conditions.[1]

Solubility Properties

Aniline formaldehyde resins exhibit solubility primarily in polar organic solvents, a characteristic that is influenced by their molecular weight and the degree of cross-linking.[3][6] Generally, as the polymer chain grows and cross-linking increases, the resin may become insoluble in common organic solvents.[7][8] The un-crosslinked or low-molecular-weight polymers demonstrate moderate solubility.[6]

Data Presentation: Solubility

Solvent Class	Specific Solvents	Solubility	Reference
Polar Aprotic Solvents	Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP)	Soluble	[4][6]
Chlorinated Solvents	Chloroform (CHCl ₃)	Soluble	[6]
Aromatic Solvents	Toluene, Aromatic Solvents (General)	Soluble	[6]
Alcohols	Methanol (MeOH)	Insoluble	[6]
Aliphatic Hydrocarbons	Petroleum Ether	Insoluble	[6]
Water	Water	Aniline hydrochloride is used to increase the solubility of aniline in water during synthesis. The final resin is water-repellant.	[1][9]

Thermal Properties

The thermal stability of aniline formaldehyde resins is a key characteristic derived from their aromatic structure and cross-linked network.[6] Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing their behavior at elevated temperatures.

Glass Transition Temperature (T_g)

The glass transition temperature marks the transition from a rigid, glassy state to a more rubbery state. For aniline-formaldehyde copolymers, a phase transformation is observed around 115 °C.[10][11]

Thermal Decomposition

Thermogravimetric analysis reveals that the decomposition of these resins occurs in distinct stages. Pure aniline-formaldehyde resins are generally stable up to approximately 250-305°C. [4][6] Modified resins, such as those incorporating cyclohexanone, may begin to show weight loss at lower temperatures, around 210-240°C.[6]

Data Presentation: Thermal Properties

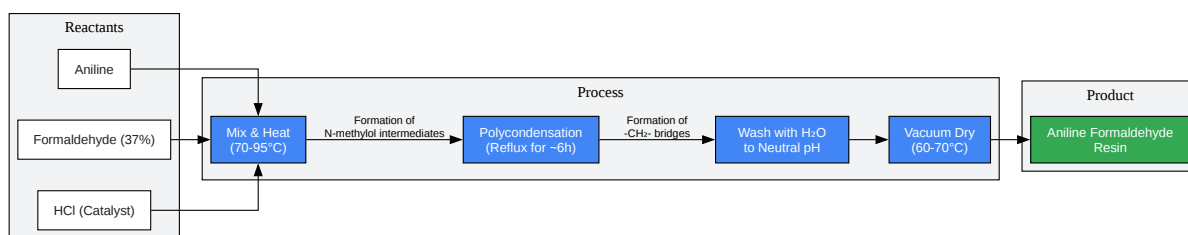
Property	Value	Conditions / Remarks	Reference
Glass Transition Temperature (Tg)	80 – 120 °C	General range for the polymer.	[1]
Phase Transformation Temperature	~115 °C	Observed via DSC and DMA, indicating a transition from an amorphous to a rubbery state.	[10][11]
Initial Decomposition Temperature	250 °C	For pure aniline-formaldehyde resins.	[6]
Decomposition Range	305 - 530 °C	Single decomposition step observed for a melamine-aniline-formaldehyde terpolymer.	[4]
Activation Energy of Decomposition	37.6 – 41.7 kJ/mol	For cyclohexanone-aniline-formaldehyde resins.	[6]
Activation Energy of Decomposition	21.10 – 21.46 kJ/mol	For a melamine-aniline-formaldehyde terpolymer.	[4]

Experimental Protocols

Synthesis of Aniline Formaldehyde Resin (Acid Catalysis)

This protocol describes a typical laboratory-scale synthesis of aniline formaldehyde resin using an acid catalyst.

- **Reactant Preparation:** In a fume hood, prepare aniline hydrochloride by dissolving aniline in a minimal amount of distilled water and slowly adding hydrochloric acid until the solution is acidic.[1] This step increases the solubility and reactivity of aniline in the aqueous medium.[1]
- **Reaction Mixture:** In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine the aniline hydrochloride solution with a formaldehyde solution (e.g., 37% formalin).[1][5] A common molar ratio is 1:1, but this can be varied.[1]
- **Condensation Reaction:** Heat the mixture in a water or oil bath to a temperature between 70°C and 95°C.[5][6] An exothermic reaction may be observed.[6] Maintain this temperature and continue stirring for a specified period, typically several hours, to allow for polycondensation.[4]
- **Curing and Purification:** The resulting resinous product is then cooled.[1] It can be cured by further heating, which promotes additional cross-linking.[1] The product is then washed, often with hot water, until the filtrate is neutral, to remove unreacted monomers and the catalyst.[6]
- **Drying:** The purified resin is dried in a vacuum oven at a controlled temperature (e.g., 60-70°C) to remove residual water.[5][8]



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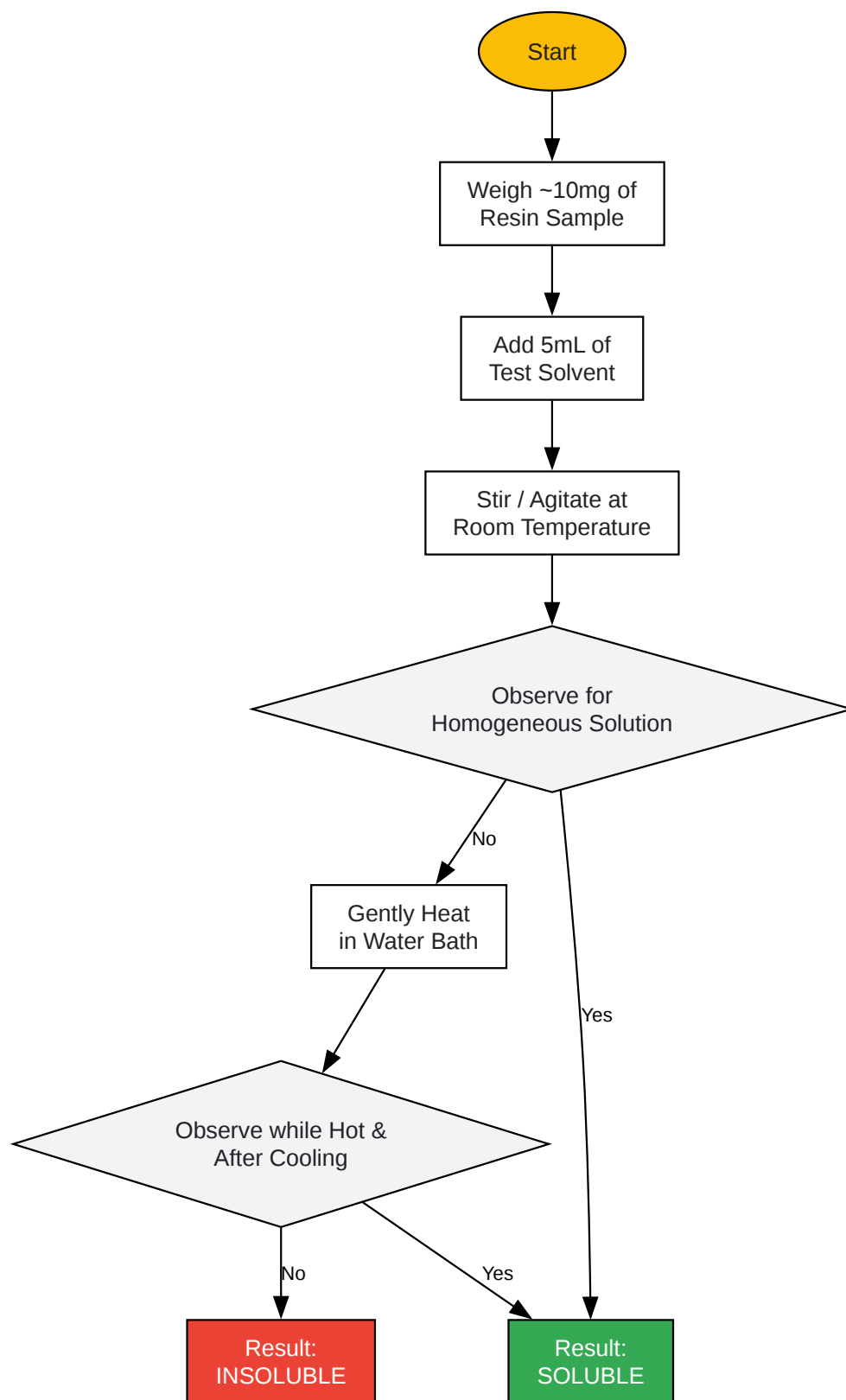
Caption: Synthesis workflow for aniline formaldehyde resin.

Determination of Polymer Solubility

This protocol outlines a standard method for qualitatively assessing the solubility of the synthesized resin.

- **Sample Preparation:** Weigh a small amount (e.g., 10 mg) of the dried aniline formaldehyde resin into a small test tube.^[12]
- **Solvent Addition:** Add a measured volume (e.g., 5 mL) of the test solvent to the test tube.^[12]
- **Dissolution:** Vigorously shake the test tube or stir the mixture with a glass rod to facilitate dissolution.^[12]
- **Heating (Optional):** If the resin does not dissolve at room temperature, gently heat the test tube in a water bath within a fume hood to enhance the dissolution process.^[12]
- **Observation:** A polymer is considered 'soluble' if it forms a clear, homogeneous solution with the solvent. It is 'insoluble' if it remains as a separate phase, or if it precipitates out of the solution upon cooling to room temperature.^[12]

- Systematic Testing: Repeat the procedure with a range of solvents of varying polarities to establish a comprehensive solubility profile.



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Caption: Experimental workflow for determining polymer solubility.

Thermal Analysis Protocols

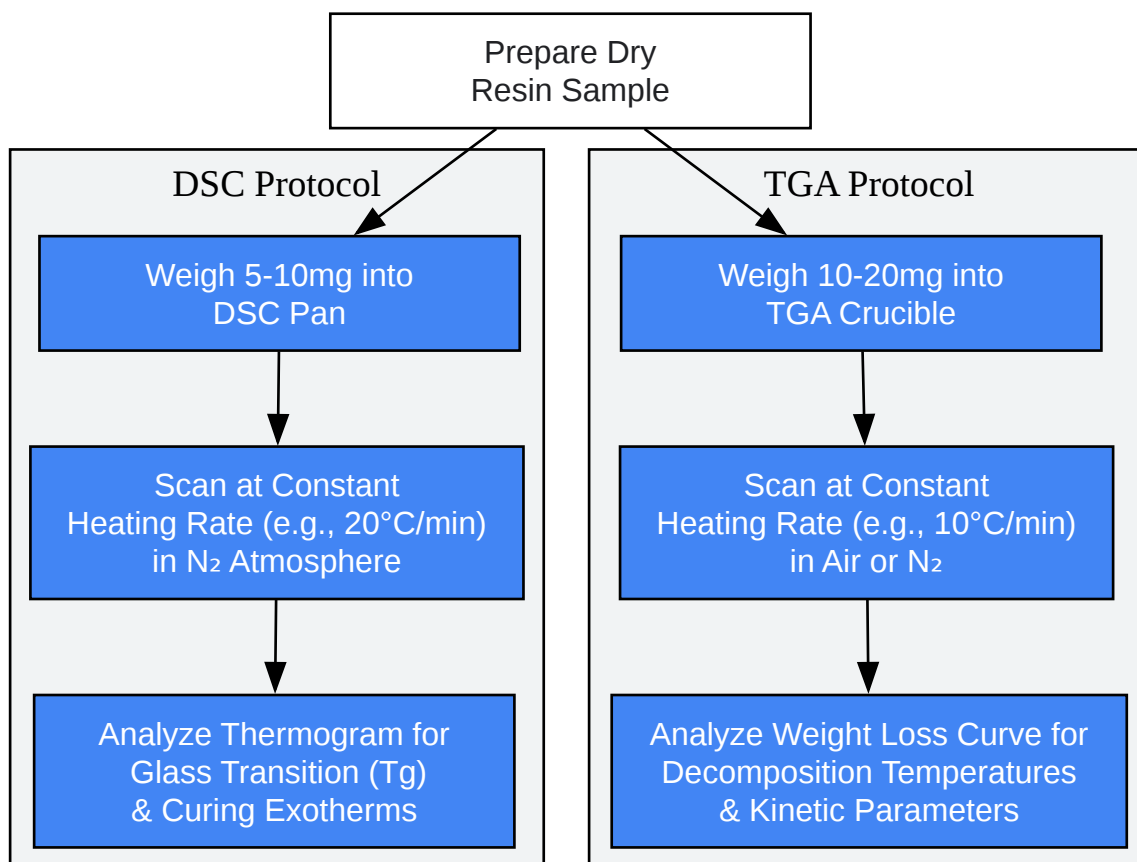
DSC is used to measure heat flow associated with thermal transitions in the polymer, such as the glass transition temperature (T_g).

- **Sample Preparation:** Accurately weigh a small sample of the resin (typically 5-10 mg) into an aluminum DSC pan.[5]
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Scan:** Heat the sample under a controlled nitrogen atmosphere at a constant rate, for example, 20°C/min.[5] The temperature range should encompass the expected transitions.
- **Data Analysis:** The resulting thermogram plots heat flow against temperature. The glass transition (T_g) is identified as a step change in the baseline of the thermogram.[5][7] Exothermic peaks may indicate curing reactions, while endothermic peaks can correspond to melting.[13][14]

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

- **Sample Preparation:** Place a precisely weighed sample of the resin (typically 10-20 mg) into a TGA crucible.
- **Instrument Setup:** Position the crucible in the TGA furnace.
- **Thermal Program:** Heat the sample at a constant rate (e.g., 10-20°C/min) over a wide temperature range (e.g., from ambient to 800°C) in a controlled atmosphere (e.g., air or nitrogen).[4][15]
- **Data Analysis:** The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.[4] Kinetic

parameters like the activation energy of decomposition can be calculated from the data using methods such as Freeman-Carroll or Sharp-Wentworth.[4]



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Caption: Workflow for DSC and TGA thermal analysis.

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